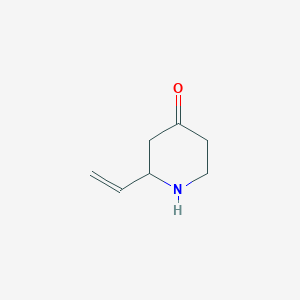

2-Ethenylpiperidin-4-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1056555-71-5 |

|---|---|

Molecular Formula |

C7H11NO |

Molecular Weight |

125.17 g/mol |

IUPAC Name |

2-ethenylpiperidin-4-one |

InChI |

InChI=1S/C7H11NO/c1-2-6-5-7(9)3-4-8-6/h2,6,8H,1,3-5H2 |

InChI Key |

HXTJNHBTTOAEBR-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1CC(=O)CCN1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Ethenylpiperidin 4 One

Strategies for Piperidinone Ring Formation

The formation of the 2-substituted piperidin-4-one ring is a critical step in the synthesis of 2-Ethenylpiperidin-4-one. Various synthetic strategies have been developed to construct this heterocyclic core, each with its own advantages and substrate scope.

Cyclization Reactions

Intramolecular cyclization reactions are a cornerstone of heterocyclic synthesis, providing a direct route to the piperidinone ring from acyclic precursors. The Dieckmann condensation is a classic and widely used method for the formation of cyclic β-keto esters, which can then be hydrolyzed and decarboxylated to yield the desired 4-piperidone (B1582916). This reaction involves the intramolecular base-catalyzed condensation of a diester. For the synthesis of a 2-substituted piperidin-4-one, the starting aminodiester would require a substituent on the carbon atom destined to become the C2 of the piperidinone ring. The general approach involves the reaction of a primary amine with two equivalents of an appropriate acrylate, followed by cyclization.

A concise and high-yielding double aza-Michael reaction presents an atom-efficient alternative for accessing chiral 2-substituted 4-piperidone building blocks from divinyl ketones. uwindsor.ca

Radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates provides another route to 2,4-disubstituted piperidines. While this method directly furnishes a piperidine (B6355638) ring, subsequent oxidation would be necessary to obtain the 4-piperidone. The diastereoselectivity of this radical cyclization can be notably enhanced by using tris(trimethylsilyl)silane. clockss.org

Ring Expansion/Contraction Approaches

Ring expansion and contraction reactions offer alternative pathways to the piperidinone skeleton from more readily available cyclic precursors. For instance, the ring expansion of substituted pyrrolidines can lead to the formation of piperidines. A method involving the reaction of N-alkenylamides with benzeneselenenyl halides affords pyrrolidine (B122466) or piperidine derivatives through cyclization induced by the addition of a phenylseleno group to the double bond. worldwidejournals.com While not directly yielding a 4-piperidone, this strategy highlights the potential for ring expansion in the synthesis of substituted piperidines, which could then be oxidized.

Conversely, ring contraction of larger rings, such as azepanones, can also be envisioned as a route to piperidinones. Base-induced ring contraction of N-substituted 1H-azepin-3(2H)-ones has been reported, although the specific formation of 2-substituted piperidin-4-ones via this method requires further investigation. orgsyn.org Photochemical Wolff rearrangement of 4-diazopyrazolidine-3,5-diones leads to ring contraction and the formation of 1,2-diazetidinones, demonstrating a photochemical approach to ring contraction in nitrogen-containing heterocycles. uta.edu A more recent development has shown a photo-promoted ring contraction of pyridines with silylborane to afford pyrrolidine derivatives, showcasing the potential of photochemical methods in skeletal rearrangements. nih.govthieme-connect.com

Hetero-Diels-Alder Reactions

The hetero-Diels-Alder reaction, a variation of the Diels-Alder reaction where one or more carbon atoms in the diene or dienophile are replaced by heteroatoms, is a powerful tool for the synthesis of six-membered heterocyclic rings. researchgate.net In the context of this compound synthesis, an aza-Diels-Alder reaction can be employed. This can involve the reaction of an imine (the aza-dienophile) with a diene, or an azadiene with a dienophile.

For instance, the reaction of an imine with an activated diene, such as Danishefsky's diene, can lead to the formation of a dihydropyridinone, which can then be converted to the desired piperidin-4-one. To achieve a 2-ethenyl substituent, the imine precursor would need to contain a vinyl group. Lewis acid promotion is often employed in the Diels-Alder reactions of vinylazaarenes with unactivated dienes, leading to improved yields and selectivities. harvard.edu The reaction of 4-iodo-2-trimethylsilyloxy-butadiene with imines has been shown to produce dihydropyridones, which are precursors to piperidinones. wikipedia.org

The table below summarizes the key features of these ring formation strategies.

| Strategy | Key Reaction | Starting Materials | Advantages |

| Cyclization Reactions | Dieckmann Condensation | Aminodiesters | Well-established, good for forming the β-keto ester precursor. |

| Double aza-Michael Reaction | Divinyl ketones, primary amines | Atom-efficient, high-yielding for chiral 2-substituted 4-piperidones. uwindsor.ca | |

| Radical Cyclization | 7-substituted-6-aza-8-bromooct-2-enoates | Forms the piperidine ring directly, with potential for high diastereoselectivity. clockss.org | |

| Ring Expansion/Contraction | Ring Expansion | Substituted pyrrolidines | Access to piperidines from smaller, often readily available rings. worldwidejournals.com |

| Ring Contraction | Substituted azepanones or pyridines | Potential route from larger or aromatic heterocycles. orgsyn.orgnih.govthieme-connect.com | |

| Hetero-Diels-Alder Reactions | Aza-Diels-Alder Reaction | Imines and dienes, or azadienes and dienophiles | Convergent, can introduce substituents with stereocontrol. researchgate.netharvard.eduwikipedia.org |

Introduction of the Ethenyl Moiety

Once the 2-substituted piperidin-4-one precursor is in hand, the next critical step is the introduction of the ethenyl (vinyl) group at the C2 position. This can be achieved through olefination reactions of a suitable carbonyl precursor or through modern cross-coupling strategies.

Olefination Reactions

Olefination reactions provide a direct method for converting a carbonyl group into a double bond. To utilize this strategy for the synthesis of this compound, a precursor with a carbonyl group at the 2-position, such as a 2-formyl- or 2-acetyl-piperidin-4-one, is required.

The Wittig reaction is a widely used olefination method that involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide. organic-chemistry.orgwikipedia.org For the synthesis of this compound, a 2-formylpiperidin-4-one derivative would be treated with methylenetriphenylphosphorane (B3051586) (Ph3P=CH2) to generate the terminal alkene.

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes a phosphonate (B1237965) carbanion. libretexts.org This method often provides better yields and easier purification of the product, as the phosphate (B84403) byproduct is water-soluble. The HWE reaction typically favors the formation of (E)-alkenes. libretexts.org A 2-formylpiperidin-4-one would react with a phosphonate ylide, such as the one derived from trimethyl phosphonoacetate followed by decarboxylation, or more directly with the ylide from methyldiethylphosphonate, to yield the desired 2-ethenyl product.

Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. These methods can be employed to introduce an ethenyl group onto a suitably functionalized piperidin-4-one precursor.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. organic-chemistry.orgorganic-chemistry.org To synthesize this compound via this method, a 2-halo- or 2-triflyloxy-piperidin-4-one would be coupled with a vinylboronic acid or a vinylboronate ester. A variety of vinylboron reagents are commercially available or can be readily prepared.

The Stille coupling utilizes an organotin reagent as the coupling partner for a halide or triflate. wikipedia.org In this case, a 2-halo-piperidin-4-one would be reacted with a vinylstannane, such as vinyltributyltin, in the presence of a palladium catalyst. While effective, the toxicity of organotin compounds is a significant drawback of this method. wikipedia.org

The Heck reaction is another powerful palladium-catalyzed method that forms a carbon-carbon bond between an unsaturated halide (or triflate) and an alkene. worldwidejournals.com To form a 2-ethenyl substituent, a 2-halopiperidin-4-one could potentially be coupled with ethylene (B1197577) gas, though this can be technically challenging. A more practical approach might involve a variation of the Heck reaction. For instance, a Ni(II)/NHC catalyzed Heck cross-coupling has been used for the synthesis of piperidine substituted vinyl benzenes. worldwidejournals.com

The following table provides a comparative overview of the methods for introducing the ethenyl moiety.

| Method | Precursor | Reagent | Key Features |

| Wittig Reaction | 2-Formylpiperidin-4-one | Methylenetriphenylphosphorane | Well-established, reliable for aldehydes. organic-chemistry.orgwikipedia.org |

| Horner-Wadsworth-Emmons Reaction | 2-Formylpiperidin-4-one | Phosphonate ylide | Often gives higher yields and easier purification than Wittig; favors (E)-alkene formation. libretexts.org |

| Suzuki-Miyaura Coupling | 2-Halo- or 2-Triflyloxy-piperidin-4-one | Vinylboronic acid or ester | Mild reaction conditions, low toxicity of boron reagents. organic-chemistry.orgorganic-chemistry.org |

| Stille Coupling | 2-Halo-piperidin-4-one | Vinylstannane | Broad scope, but toxicity of tin reagents is a concern. wikipedia.org |

| Heck Reaction | 2-Halo-piperidin-4-one | Ethylene or vinyl derivative | Can be used to form C-C bonds with alkenes. worldwidejournals.com |

Rearrangement-Based Syntheses

Sigmatropic rearrangements, concerted pericyclic reactions involving the migration of a σ-bond across a π-system, offer powerful and stereoselective methods for constructing complex molecular architectures. In the context of synthesizing this compound, aza-variants of classic rearrangements like the Claisen and Cope rearrangements are of particular importance.

The aza-Claisen rearrangement , a researchgate.netresearchgate.net-sigmatropic reaction of N-allyl vinyl amines, is a key strategy for forming γ,δ-unsaturated imines or amides, which can serve as precursors to substituted piperidines. tcichemicals.com While direct synthesis of this compound via this method is not extensively documented, the fundamental transformation allows for the construction of a carbon-carbon bond at the desired position. The reaction typically requires thermal conditions, but the addition of a Lewis acid can facilitate the rearrangement at lower temperatures. tcichemicals.com

Another relevant strategy is the researchgate.netnih.gov-sigmatropic rearrangement , which has been conceptually applied to the synthesis of 2-vinyl substituted cyclic amines. wustl.edu This type of rearrangement, often involving allylic ylides (e.g., from sulfonium (B1226848) or ammonium (B1175870) salts), proceeds through a five-membered cyclic transition state to form a new carbon-carbon bond while installing the vinyl group. The application of such a reaction to a suitable precursor could theoretically yield the 2-ethenylpiperidine (B1366316) framework. These rearrangements are valued for their ability to transfer chirality and build structural complexity with high predictability. nih.gov

While specific examples detailing the synthesis of this compound using these rearrangements are not prevalent in the reviewed literature, the established principles of these powerful transformations suggest their potential utility in accessing this specific heterocyclic scaffold.

| Rearrangement Type | Key Precursor | General Conditions | Product Feature | Reference |

|---|---|---|---|---|

| Aza-Claisen | N-Allyl Enamine/Enamide | Thermal or Lewis Acid Catalysis | γ,δ-Unsaturated Amine/Amide | tcichemicals.com |

| researchgate.netnih.gov-Sigmatropic | Allylic Ammonium/Sulfonium Ylide | Base-promoted Ylide Formation | Homoallylic Amine/Sulfide | wustl.edu |

| Cope | 1,5-Diene | Thermal Conditions | Isomeric 1,5-Diene | nih.gov |

Multi-component Reactions in this compound Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. nih.govnih.gov The synthesis of the piperidin-4-one core is well-suited to MCR strategies, most notably through variations of the Mannich reaction.

The classical synthesis of 2,6-disubstituted piperidin-4-ones involves a one-pot condensation of an aldehyde, a ketone, and an amine source, typically ammonium acetate. researchgate.netajchem-a.com To adapt this methodology for the synthesis of this compound, a key modification would involve the use of an α,β-unsaturated aldehyde, such as acrolein (propenal), as one of the components. The reaction would proceed through a cascade of imine formation, Michael addition, and intramolecular cyclization/condensation to furnish the desired heterocyclic ring.

Alternatively, a vinyl ketone, such as methyl vinyl ketone, could be employed as the ketone component. The Mannich reaction is known to be a viable route for producing vinyl ketones from a suitable precursor ketone, formaldehyde, and a secondary amine, followed by an elimination step. youtube.com Incorporating a pre-formed or in-situ generated vinyl ketone into a multi-component piperidone synthesis represents a plausible, though less direct, strategy. oup.comsciencemadness.org

These MCR approaches offer a convergent and highly flexible route to diversely substituted piperidones, allowing for the introduction of various substituents by simply changing the starting components.

| Aldehyde Component | Ketone Component | Amine Source | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzaldehyde | Acetone (B3395972) | Ammonium Acetate | 2,2,6,6-Tetramethyl-4-piperidone | - | researchgate.net |

| Substituted Aromatic Aldehydes | Ethyl Methyl Ketone | Ammonium Acetate | 2,6-Diaryl-3-methyl-4-piperidones | Good | ajchem-a.com |

| Aromatic Aldehydes | Cyclohexanone (B45756) | Aromatic Amines | β-Aminoketones (Piperidone Precursors) | 85-94 | researchgate.net |

Sustainable and Green Chemistry Approaches in Synthesis

In line with the principles of green chemistry, modern synthetic efforts focus on reducing environmental impact by using safer solvents, minimizing energy consumption, and improving reaction efficiency. The synthesis of piperidin-4-one derivatives has benefited significantly from such approaches, particularly through the use of deep eutectic solvents and ultrasound irradiation.

Deep Eutectic Solvents (DES) have emerged as promising green alternatives to conventional volatile organic compounds. nih.gov These solvents, typically formed by mixing a quaternary ammonium salt (like choline (B1196258) chloride) with a hydrogen bond donor (such as urea (B33335) or glucose), are biodegradable, non-toxic, inexpensive, and have low vapor pressure. x-mol.netresearchgate.net The synthesis of various piperidin-4-one derivatives has been successfully demonstrated in a glucose-urea DES, which acts as both the solvent and a catalyst, leading to high yields and a simple, environmentally benign workup procedure. asianpubs.org

Ultrasound-assisted synthesis is another powerful green technique that accelerates chemical reactions through acoustic cavitation. The high-energy microenvironment created by the collapse of cavitation bubbles enhances mass transfer and increases reaction rates, often leading to significantly shorter reaction times and higher yields compared to conventional heating methods. nih.gov The Mannich reaction, a cornerstone of piperidone synthesis, has been shown to be highly efficient under ultrasonic irradiation, even in aqueous media. researchgate.net This method not only reduces energy consumption but also simplifies the experimental setup and often allows for catalyst-free conditions. royalsocietypublishing.orgmdpi.com

These sustainable methodologies are readily applicable to the synthesis of the this compound scaffold, offering efficient, cost-effective, and environmentally responsible pathways.

| Methodology | Solvent/Medium | Key Advantages | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Deep Eutectic Solvent | Glucose-Urea | Biodegradable, Non-toxic, Recyclable | Not Specified | 68-82 | asianpubs.org |

| Ultrasound-Assisted MCR | Ethanol | Reduced reaction time, High efficiency | 4-6 min | Excellent | mdpi.com |

| Ultrasound-Assisted Mannich Reaction | Water | Rapid, Aqueous medium, Room temp. | 1-2 h | 85-94 | researchgate.net |

Chemical Reactivity and Functional Group Transformations of 2 Ethenylpiperidin 4 One

Reactions of the Ethenyl Group

The carbon-carbon double bond of the ethenyl group is an electron-rich center, making it susceptible to a variety of addition reactions. Its reactivity is fundamental to the molecule's utility as a building block in organic synthesis.

Hydrogenation and Reduction Chemistry

The ethenyl group can be readily reduced to an ethyl group through catalytic hydrogenation. This process involves the addition of molecular hydrogen (H₂) across the double bond in the presence of a metal catalyst. This transformation effectively saturates the side chain, converting 2-ethenylpiperidin-4-one into 2-ethylpiperidin-4-one. Commonly employed catalysts for this type of reaction include platinum, palladium, and nickel, often supported on materials like carbon (Pd/C) or as oxides like platinum dioxide (PtO₂, Adams' catalyst). asianpubs.orglibretexts.orgmdpi.com The reaction is typically carried out by exposing a solution of the substrate to hydrogen gas under pressure. libretexts.org This method is highly efficient for the reduction of isolated alkene functionalities. illinois.edu

| Reactant | Reagents/Catalyst | Product |

|---|---|---|

| This compound | H₂, Pd/C or PtO₂ | 2-Ethylpiperidin-4-one |

Electrophilic Additions

As with typical alkenes, the ethenyl group of this compound undergoes electrophilic addition reactions. libretexts.org In these reactions, the electron-rich π-bond of the alkene attacks an electrophile, forming a carbocation intermediate. pressbooks.pubchemistrysteps.com This intermediate is then attacked by a nucleophile to yield the final addition product.

The addition of hydrogen halides (HX, such as HBr or HCl) is a classic example. The reaction is expected to follow Markovnikov's rule, where the hydrogen atom adds to the carbon of the double bond that has the greater number of hydrogen atoms (the terminal CH₂). byjus.com This leads to the formation of a more stable secondary carbocation at the carbon adjacent to the piperidine (B6355638) ring. Subsequent attack by the halide ion (X⁻) on this carbocation yields the 2-(1-haloethyl)piperidin-4-one product. byjus.com

| Reactant | Reagent | Predicted Major Product | Governing Principle |

|---|---|---|---|

| This compound | HBr | 2-(1-Bromoethyl)piperidin-4-one | Markovnikov's Rule |

| This compound | Br₂ in CH₂Cl₂ | 2-(1,2-Dibromoethyl)piperidin-4-one | Halogenation (Anti-addition) |

Cycloaddition Reactions (e.g., [4+2] Cycloadditions)

The ethenyl group can function as the two-π-electron component, or "dienophile," in cycloaddition reactions. khanacademy.org The most notable of these is the Diels-Alder reaction, a [4+2] cycloaddition that forms a six-membered ring. wikipedia.org In a hypothetical reaction with a conjugated diene, such as 1,3-butadiene, the ethenyl group of this compound would react to form a new cyclohexene (B86901) ring fused to the piperidine structure.

While thermal Diels-Alder reactions involving vinyl-substituted nitrogen heterocycles can be challenging, studies have shown that Lewis acids can effectively promote such cycloadditions, leading to higher yields and selectivity. nih.gov Therefore, the use of a Lewis acid catalyst could be beneficial for the successful participation of this compound as a dienophile. The reaction rate is generally enhanced when the dienophile possesses electron-withdrawing groups, a role the piperidin-4-one moiety may partially fulfill. masterorganicchemistry.com

| Reaction Type | Diene | Dienophile | Product Class |

|---|---|---|---|

| Diels-Alder [4+2] | 1,3-Butadiene | This compound | Substituted Octahydroisoquinolin-6-one |

Polymerization Potential of the Ethenyl Moiety

Molecules containing vinyl groups are monomers that can undergo polymerization to form long-chain polymers. The ethenyl group in this compound provides a handle for addition polymerization. Similar to other N-vinyl heterocyclic monomers, it could likely be polymerized through various methods, including free-radical, cationic, or anionic polymerization. researchgate.netnitech.ac.jpmdpi.com For instance, the controlled radical polymerization of related compounds like 1-vinyl imidazole (B134444) has been achieved, suggesting that similar techniques could be applied here. rsc.org The resulting polymer would feature a polyethylene (B3416737) backbone with piperidin-4-one rings as pendant groups, creating a functional polymer with potential applications in areas such as catalysis or materials science.

Reactions of the Ketone Functionality (C=O)

The ketone group is characterized by a polar carbon-oxygen double bond, with the carbon atom being electrophilic. This makes it a prime target for nucleophilic attack, particularly by reducing agents.

Nucleophilic Additions to the Ketone

The carbonyl group at the C4 position of this compound is a primary site for nucleophilic attack. This reaction involves the addition of a nucleophile to the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which is subsequently protonated to yield an alcohol. masterorganicchemistry.com The reactivity of the ketone is influenced by both steric and electronic factors.

A variety of nucleophiles can be employed in this transformation. Common nucleophilic addition reactions include:

Reduction: The ketone can be reduced to a secondary alcohol using hydride reagents.

Grignard Reactions: Organometallic reagents, such as Grignard reagents (R-MgX), add to the carbonyl carbon to form tertiary alcohols.

Cyanohydrin Formation: The addition of cyanide ion (from sources like HCN or NaCN) results in the formation of a cyanohydrin.

The vinyl group at the C2 position can potentially lead to competitive 1,4-conjugate addition (Michael addition) if the nucleophile is "soft" (e.g., cuprates, thiols, or enamines). acs.org However, "hard" nucleophiles like organolithium or Grignard reagents typically favor direct 1,2-addition to the carbonyl group. acs.org

Table 1: Representative Nucleophilic Addition Reactions

| Nucleophile/Reagent | Product Type | Reaction Conditions |

|---|---|---|

| Sodium borohydride (B1222165) (NaBH₄) | Secondary Alcohol | Methanol, 0 °C to rt |

| Phenylmagnesium bromide (PhMgBr) | Tertiary Alcohol | THF, 0 °C, then H₃O⁺ workup |

Enolization and Alpha-Alkylation Reactions

The ketone functionality in this compound allows for the formation of enolates at the α-carbons (C3 and C5). Deprotonation at these positions using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) generates a nucleophilic enolate intermediate. youtube.com This enolate can then react with various electrophiles, most commonly alkyl halides, in an S\N2 reaction to form a new carbon-carbon bond. youtube.com

Regioselectivity is a key consideration in the enolization of this unsymmetrical ketone:

Kinetic Enolate: Deprotonation at the less-substituted C5 position is sterically less hindered and occurs faster, especially at low temperatures (-78 °C) with a bulky base like LDA.

Thermodynamic Enolate: Deprotonation at the more-substituted C3 position leads to a more thermodynamically stable, substituted enolate. This is favored under conditions that allow for equilibrium, such as higher temperatures or the use of a weaker base.

The resulting α-alkylated piperidinones are valuable synthetic intermediates. The choice of reaction conditions allows for selective functionalization at either the C3 or C5 position.

Table 2: Conditions for Regioselective Enolate Formation and Alkylation

| Condition | Base | Temperature | Resulting Enolate | Typical Electrophile |

|---|---|---|---|---|

| Kinetic Control | LDA | -78 °C | C5-enolate | Methyl iodide (CH₃I) |

Reactivity of the Piperidinone Nitrogen

The secondary amine within the piperidinone ring is nucleophilic and can participate in a variety of bond-forming reactions.

N-Alkylation and N-Acylation

N-Alkylation: The nitrogen atom can be readily alkylated by reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base. sciencemadness.org The base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), deprotonates the nitrogen, increasing its nucleophilicity for the subsequent S\N2 reaction. nih.govgoogle.com This reaction provides access to a wide range of N-substituted 2-ethenylpiperidin-4-ones.

N-Acylation: The piperidinone nitrogen can also be acylated using acylating agents like acid chlorides or acid anhydrides. google.com This reaction typically proceeds readily, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to scavenge the acidic byproduct (e.g., HCl). The resulting N-acyl derivatives are amides and exhibit different chemical properties compared to the parent secondary amine.

Table 3: N-Alkylation and N-Acylation Reactions

| Reagent | Base | Product |

|---|---|---|

| Phenethyl bromide | K₂CO₃ in DMF | N-phenethyl-2-ethenylpiperidin-4-one |

| Acetyl chloride | Triethylamine (Et₃N) | N-acetyl-2-ethenylpiperidin-4-one |

Amidation and Related Transformations

Amidation, in the context of modifying the piperidinone nitrogen, is effectively achieved through the N-acylation reactions described above. The product of N-acylation is an N-acyl-piperidinone, which is a cyclic amide.

Further transformations related to amidation can involve coupling the piperidinone nitrogen with carboxylic acids using coupling reagents. This is a standard method for amide bond formation. nih.gov Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) activate the carboxylic acid, allowing for nucleophilic attack by the piperidinone nitrogen to form the N-acyl product. nih.gov

Table 4: Amide Formation via Carboxylic Acid Coupling

| Carboxylic Acid | Coupling Reagent | Product |

|---|---|---|

| Benzoic Acid | EDCI, HOBt | N-benzoyl-2-ethenylpiperidin-4-one |

Pericyclic and Rearrangement Reactions Involving the Piperidinone Ring

The presence of the ethenyl (vinyl) group conjugated to the piperidinone ring system opens possibilities for pericyclic and rearrangement reactions.

Pericyclic Reactions: The vinyl group can act as a dienophile in Diels-Alder reactions. wikipedia.orgorganic-chemistry.org This [4+2] cycloaddition would involve reacting this compound with a conjugated diene (e.g., butadiene, cyclopentadiene) to form a new six-membered ring, resulting in a complex polycyclic structure. The reaction is typically promoted by heat. youtube.com The stereochemistry of the reaction is predictable, with the endo product often being favored due to secondary orbital interactions. organic-chemistry.org

Rearrangement Reactions: While specific rearrangement reactions for this compound are not widely documented, analogous structures suggest possibilities. For instance, Claisen rearrangement could be envisioned if the enol or enolate form of the ketone is reacted with an allyl halide to form an O-allyl ether, which could then rearrange upon heating. acs.org Other skeletal rearrangements of the piperidine ring can be promoted under acidic or thermal conditions, potentially leading to different heterocyclic systems like pyrrolidines or azepanes, though such reactions would likely require specific substitution patterns to proceed efficiently. nih.gov

Table 5: Potential Pericyclic and Rearrangement Reactions

| Reaction Type | Reactant | Conditions | Potential Product Class |

|---|---|---|---|

| Diels-Alder [4+2] Cycloaddition | 1,3-Butadiene | Toluene, heat | Fused polycyclic amine |

Stereochemical Control and Chiral Synthesis of 2 Ethenylpiperidin 4 One Derivatives

Asymmetric Synthesis Approaches

Asymmetric synthesis aims to create a specific enantiomer directly from a prochiral substrate. This is often the most efficient approach, avoiding the 50% theoretical yield limit of classical resolution. Key methods include the use of chiral auxiliaries, asymmetric catalysis, and biocatalytic transformations.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is set, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This method transforms an enantioselective reaction into a diastereoselective one, as the products formed are diastereomers, which typically have different physical properties allowing for easier separation. williams.edu

One effective application of this strategy for synthesizing chiral 2-substituted-4-piperidones involves a double aza-Michael reaction. In this approach, a chiral primary amine, such as (S)-α-phenylethylamine, acts as the auxiliary. The synthesis proceeds via the reaction of divinyl ketones with the chiral amine to afford chirally resolved 2-substituted 4-piperidones. acs.org The chirality of the amine directs the cyclization to produce the piperidone ring with a controlled configuration at the C2 position. acs.org The auxiliary is typically attached to the nitrogen atom and influences the facial selectivity of the cyclization.

Key Features of Chiral Auxiliary-Mediated Synthesis:

Mechanism: Covalent bonding of a chiral molecule to the substrate.

Process: 1. Couple auxiliary to substrate. 2. Perform diastereoselective transformation. 3. Cleave and recover the auxiliary. wikipedia.org

Common Auxiliaries: Evans oxazolidinones, pseudoephedrine, and chiral amines like (S)-α-phenylethylamine are widely used. sigmaaldrich.comacs.orgresearchgate.net

| Method | Chiral Auxiliary | Key Reaction | Substrate | Product | Reference |

| Asymmetric Cyclization | (S)-α-phenylethylamine | Double Aza-Michael Reaction | Divinyl ketones | Chiral 2-substituted 4-piperidones | acs.org |

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly atom-economical and is divided into several subfields, including metal catalysis and organocatalysis.

Organocatalysis employs small, chiral organic molecules to accelerate reactions. A prominent activation mode in organocatalysis is iminium-ion activation, where a chiral secondary amine catalyst reversibly condenses with an α,β-unsaturated aldehyde or ketone. nih.gov This lowers the LUMO of the substrate, enhancing its reactivity towards nucleophilic attack. This strategy has been successfully used to construct the chiral phenylpiperidine core of drugs like (-)-paroxetine through a conjugate addition reaction, demonstrating its power in creating stereocenters adjacent to the nitrogen atom. nih.gov For a substrate like 2-ethenylpiperidin-4-one, an analogous strategy could involve the asymmetric conjugate addition to a suitable acyclic precursor, catalyzed by a chiral amine like a Jørgensen–Hayashi-type catalyst, to set the C2 stereocenter during the ring-formation process. nih.gov

Metal-Catalyzed Asymmetric Reactions use a chiral ligand complexed to a metal center to induce enantioselectivity. These catalysts are often highly efficient and selective. For instance, gold(I)-catalyzed intramolecular oxidative amination of non-activated alkenes has been developed as a route to form substituted piperidines. nih.gov Similarly, copper-catalyzed [4+1] cycloadditions can be used to generate other heterocyclic structures and highlight the potential of metal catalysis in asymmetric synthesis. nih.gov While not directly reported for this compound, such methods could be adapted where a chiral metal complex guides the cyclization of a suitable amino-alkene or amino-alkyne precursor to form the piperidine (B6355638) ring with high enantioselectivity.

| Catalysis Type | Catalyst Example | Activation Mode | Potential Application | Reference |

| Organocatalysis | Jørgensen–Hayashi catalyst | Iminium-ion | Asymmetric conjugate addition to form piperidine core | nih.gov |

| Metal Catalysis | Gold(I) complex | π-acid activation | Intramolecular oxidative amination of an alkene precursor | nih.gov |

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations with exceptional selectivity under mild conditions. nih.govjocpr.com This "green" approach is increasingly important in pharmaceutical manufacturing. researchgate.net

For the synthesis of chiral piperidones, transaminases are particularly powerful enzymes. A notable process involves an enzymatic transamination coupled with a dynamic kinetic resolution (DKR) of a 2-substituted-4-piperidone. This single step can establish two stereogenic centers, affording the desired amine product with high diastereoselectivity (>10:1 dr) and excellent enantiomeric excess (>99% ee). nih.gov In this process, one enantiomer of the piperidone is preferentially aminated by the transaminase, while the other enantiomer is racemized in situ, allowing for a theoretical yield of 100%. nih.gov

Lipases are another class of versatile enzymes used for chiral synthesis. A chemo-enzymatic approach has been reported that combines a transition-metal-free dual C-H oxidation of a piperidine precursor with an enzymatic resolution of the resulting alkoxyamino-2-piperidone using Candida antarctica lipase B (CAL-B). mdpi.com Lipases have also been used to catalyze multicomponent reactions to generate piperidine derivatives, showcasing a novel and environmentally benign synthetic route. semanticscholar.org

| Enzyme Class | Reaction Type | Key Feature | Substrate | Product | Reference |

| Transaminase | Asymmetric Transamination | Dynamic Kinetic Resolution (DKR) | 2-substituted-4-piperidone | Chiral 4-amino-2-substituted-piperidine | nih.gov |

| Lipase (CAL-B) | Kinetic Resolution | Acylation/Hydrolysis | Racemic alkoxyamino-2-piperidone | Enantioenriched piperidone | mdpi.com |

| Lipase | Multicomponent Reaction | Biocatalytic cascade | Aldehyde, amine, β-ketoester | Substituted piperidine | semanticscholar.org |

Diastereoselective Synthesis

When a molecule has more than one stereocenter, diastereoselective synthesis is required to control their relative configurations. For derivatives of this compound, which may have substituents at other positions (e.g., C3, C5, or C6), controlling the cis/trans relationship between these groups is critical.

The Mannich reaction, a common method for synthesizing piperidin-4-one cores, can exhibit diastereoselectivity. The condensation of an aldehyde, a ketone, and an amine often leads to a piperidine ring that adopts a stable chair conformation, with bulky substituents preferentially occupying equatorial positions to minimize steric strain. chemrevlett.com This thermodynamic control can lead to the formation of a single major diastereomer. chemrevlett.com

Radical cyclization offers another route with tunable diastereoselectivity. In the synthesis of 2,4-disubstituted piperidines from acyclic precursors, the choice of the radical mediator can have a profound impact. While cyclization with tributyltin hydride may give modest diastereomeric ratios (e.g., 3:1 to 6:1 trans/cis), using tris(trimethylsilyl)silane can dramatically increase this ratio to as high as 99:1 in favor of the trans product. nih.gov This enhancement is attributed to a slower trapping of the intermediate radical, which allows a rearrangement cascade of the minor stereoisomer to the more stable major one. nih.gov

Resolution Techniques for Enantiomers

Resolution is the process of separating a racemic mixture into its constituent enantiomers. This can be achieved through chemical, enzymatic, or chromatographic methods.

Kinetic Resolution occurs when one enantiomer in a racemic mixture reacts faster than the other with a chiral reagent or catalyst, leading to an enrichment of the less reactive enantiomer in the starting material and the product being formed from the more reactive enantiomer.

Enzymatic Kinetic Resolution (EKR): Lipases are frequently used to resolve racemic piperidine derivatives through enantioselective acylation or hydrolysis. For example, the lipase from Pseudomonas fluorescens can achieve highly enantioselective (E >200) acylation of racemic piperidine hydroxy esters. researchgate.net This approach is widely applicable due to the commercial availability of many robust enzymes. mdpi.com

Chemical Kinetic Resolution: This can be achieved using chiral reagents. A method for the kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines, a structure closely related to the target compound, uses the chiral base (−)-sparteine in complex with n-BuLi for asymmetric deprotonation. This allows for the separation of the unreacted starting material and the derivatized product with high enantiomeric ratios. whiterose.ac.uk

Chromatographic Resolution involves the physical separation of enantiomers using a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC). nih.govnih.gov The enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation. researchgate.net Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are among the most effective and widely used for separating a broad range of chiral compounds, including pharmaceutical intermediates. nih.govmdpi.com This analytical technique is also crucial for determining the enantiomeric purity (ee) of products from asymmetric syntheses.

Absolute Configuration Determination Methodologies

Once an enantiomerically pure or enriched compound is obtained, determining its absolute configuration (i.e., the actual 3D arrangement of its atoms) is essential. While historically challenging, several powerful spectroscopic and crystallographic methods are now available.

Single-Crystal X-ray Diffraction is considered the "gold standard" for determining molecular structure, including absolute configuration. springernature.com The method relies on a phenomenon called anomalous dispersion (or resonant scattering). nih.govresearchgate.net When X-rays interact with electrons, particularly those in heavier atoms, a small phase shift occurs. This effect breaks Friedel's law, causing slight but measurable intensity differences between specific pairs of reflections (Bijvoet pairs). nih.gov By analyzing these differences, the absolute structure of the crystal can be determined, often expressed by the Flack parameter, which should refine to a value near 0 for the correct enantiomer. nih.gov A significant challenge arises for "light-atom" organic molecules (containing only C, H, N, O), where the anomalous scattering effect is very weak, making the determination more difficult but still possible with high-quality data. researchgate.neted.ac.uk

Vibrational Circular Dichroism (VCD) has emerged as a reliable alternative to X-ray crystallography, with the major advantage of being applicable to samples in solution, as well as neat liquids and oils. americanlaboratory.com VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. biotools.us The resulting VCD spectrum is a unique fingerprint of the molecule's absolute configuration and conformation in solution.

The process involves comparing the experimental VCD spectrum with a theoretical spectrum predicted by ab initio or density functional theory (DFT) calculations for a specific enantiomer (e.g., the R-enantiomer). americanlaboratory.comschrodinger.com

If the experimental and calculated spectra match in the signs and relative intensities of the bands, the sample has the absolute configuration used in the calculation. americanlaboratory.com

If the spectra are mirror images, the sample has the opposite configuration. This comparison provides a confident and unambiguous assignment of the absolute stereochemistry without the need for crystallization. biotools.usschrodinger.comrsc.org

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 Ethenylpiperidin 4 One

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For 2-Ethenylpiperidin-4-one, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the proton and carbon framework and their connectivity.

Proton NMR (¹H NMR)

The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons in the molecule. The predicted chemical shifts (δ) for this compound in a solvent like CDCl₃ are based on the analysis of its constituent parts: a piperidin-4-one ring and a vinyl group at the C2 position.

The spectrum is expected to show distinct signals for the vinyl protons, the protons on the piperidine (B6355638) ring, and the amine (N-H) proton. The vinyl group protons typically appear in the downfield region (δ 5.0-6.5 ppm) and exhibit a characteristic splitting pattern (dd, ddd). The proton at C2, being adjacent to both the nitrogen and the vinyl group, would be shifted downfield. Protons on C3 and C5, adjacent to the ketone, are also expected to be deshielded. The N-H proton signal is typically a broad singlet, and its chemical shift can vary depending on solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| NH | 1.8 - 2.5 | broad singlet (br s) | - |

| H-2 | 3.3 - 3.5 | multiplet (m) | - |

| H-3a (axial) | 2.5 - 2.7 | multiplet (m) | - |

| H-3b (equatorial) | 2.3 - 2.5 | multiplet (m) | - |

| H-5a (axial) | 2.6 - 2.8 | multiplet (m) | - |

| H-5b (equatorial) | 2.4 - 2.6 | multiplet (m) | - |

| H-6a (axial) | 3.0 - 3.2 | multiplet (m) | - |

| H-6b (equatorial) | 2.8 - 3.0 | multiplet (m) | - |

| H-1' (=CH -CH=CH₂) | 5.8 - 6.0 | ddd | Jtrans ≈ 17, Jcis ≈ 10, JH1'-H2 ≈ 6 |

| H-2'a (=CH-CH=CH ₂) | 5.2 - 5.3 | d | Jtrans ≈ 17 |

Note: 'a' and 'b' denote diastereotopic protons. ddd = doublet of doublet of doublets.

Carbon-13 NMR (¹³C NMR)

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, seven distinct signals are expected. The most downfield signal corresponds to the carbonyl carbon (C4) of the ketone, typically appearing around δ 208-210 ppm. The carbons of the vinyl group (C1' and C2') are expected in the δ 115-140 ppm region. The carbons of the piperidine ring will appear in the upfield region, with their specific shifts influenced by the adjacent nitrogen and carbonyl functionalities.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 55 - 58 |

| C-3 | 40 - 43 |

| C-4 (C=O) | 208 - 210 |

| C-5 | 40 - 43 |

| C-6 | 45 - 48 |

| C-1' (=C H-) | 135 - 138 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

2D NMR experiments are crucial for confirming the assignments made from 1D spectra and establishing the final connectivity.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2 or 3 bonds). For this compound, key expected cross-peaks would appear between:

The vinyl protons (H-1' with H-2'a and H-2'b).

The H-2 proton and the H-1' vinyl proton.

The H-2 proton and the H-3 protons.

The H-5 protons and the H-6 protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would be used to definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2 (e.g., H-2 to C-2, H-1' to C-1', etc.).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (2-3 bonds) between protons and carbons. It is invaluable for connecting different fragments of the molecule and confirming the placement of functional groups and quaternary carbons. Key HMBC correlations expected for this compound include:

Correlations from the H-3 and H-5 protons to the C-4 carbonyl carbon.

Correlations from the vinyl protons (H-1', H-2') to the C-2 ring carbon.

Correlations from the H-2 proton to the C-1' and C-2' vinyl carbons.

Correlations from the H-6 protons to the C-2 carbon.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups within a molecule.

The IR spectrum of this compound is expected to be dominated by a strong, sharp absorption band for the ketone carbonyl (C=O) stretch. Another key feature would be the N-H stretching vibration of the secondary amine. The vinyl group will give rise to characteristic C=C stretching and =C-H bending and stretching vibrations.

Raman spectroscopy would be particularly useful for observing the C=C double bond stretch, as this symmetric bond often produces a strong Raman signal but a weak IR absorption.

Table 3: Predicted Vibrational Spectroscopy Data for this compound

| Functional Group | Vibration Type | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|---|

| N-H | Stretch | 3350 - 3300 | 3350 - 3300 | Medium (IR), Weak (Raman) |

| =C-H (vinyl) | Stretch | 3090 - 3070 | 3090 - 3070 | Medium |

| C-H (alkane) | Stretch | 2960 - 2850 | 2960 - 2850 | Strong |

| C=O (ketone) | Stretch | 1720 - 1710 | 1720 - 1710 | Strong (IR), Medium (Raman) |

| C=C (vinyl) | Stretch | 1645 - 1635 | 1645 - 1635 | Medium (IR), Strong (Raman) |

| N-H | Bend | 1580 - 1550 | - | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which helps in confirming its structure. For this compound (molecular formula C₇H₁₁NO), the calculated molecular weight is 125.17 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺˙) would be observed at a mass-to-charge ratio (m/z) of 125. According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass. whitman.edujove.com

The fragmentation pattern is predicted to be influenced by the two main functional groups: the secondary amine and the ketone.

Alpha-Cleavage: A primary fragmentation pathway for cyclic amines is alpha-cleavage, which involves the breaking of a bond adjacent to the nitrogen atom. whitman.edumiamioh.edu This could lead to the loss of the ethenyl (vinyl) radical (•CH=CH₂, 27 u), resulting in a fragment at m/z 98.

Ketone-induced Cleavage: Cyclic ketones often undergo ring cleavage initiated by the carbonyl group. whitman.eduwhitman.edu A common fragmentation for cyclohexanone (B45756) derivatives is the loss of ethene (C₂H₄, 28 u) or a C₃H₅O radical, which could lead to characteristic ions in the spectrum. A prominent fragment for saturated cyclic ketones is often seen at m/z 55. whitman.edu

Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 125 | [C₇H₁₁NO]⁺˙ (Molecular Ion) | - |

| 98 | [M - C₂H₃]⁺ | α-cleavage: loss of vinyl radical |

| 97 | [M - C₂H₄]⁺˙ | Ring cleavage: loss of ethene |

| 82 | [M - C₂H₃ - NH₂]⁺ | Subsequent fragmentation |

| 70 | [C₄H₆O]⁺˙ | Ring cleavage |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. The chromophores present in this compound are the isolated ketone (C=O) group, the isolated vinyl (C=C) group, and the secondary amine (N) with its lone pair of electrons. Since these chromophores are not in conjugation, their absorptions are expected to be similar to those of simple, isolated functional groups.

The most significant absorption is expected to be the n → π* (n to pi-star) transition of the carbonyl group. This is a symmetry-forbidden transition, resulting in a weak absorption band (low molar absorptivity, ε) in the near-UV region. The π → π* transition of the vinyl group occurs at a shorter wavelength, typically below 200 nm, and may not be observable with standard instruments.

Predicted λmax: A weak absorption maximum (λmax) is predicted in the range of 270 - 290 nm , corresponding to the n → π* transition of the ketone functional group.

X-ray Crystallography for Solid-State Structure Determination

The process involves growing a suitable single crystal of the compound, which is then irradiated with a focused beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms is collected and analyzed. Through complex mathematical transformations, this pattern is converted into a three-dimensional electron density map, from which the positions of the individual atoms can be determined.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.345 |

| α (°) | 90 |

| β (°) | 109.87 |

| γ (°) | 90 |

| Volume (ų) | 998.7 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.234 |

Note: The data in this table is hypothetical and serves as an example of the parameters that would be determined through X-ray crystallographic analysis. No published experimental data for this compound was found.

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is a fundamental set of laboratory techniques used for the separation of mixtures. For the analysis of this compound, chromatographic methods are essential for determining its purity, identifying any impurities, and for its preparative separation from reaction mixtures. The choice of chromatographic technique depends on the properties of the compound and the specific analytical goal.

High-Performance Liquid Chromatography (HPLC) is a primary method for the purity assessment of non-volatile compounds like this compound. A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape. Detection is commonly achieved using an ultraviolet (UV) detector, as the carbonyl group and the ethenyl group in the molecule are expected to have a UV chromophore.

Gas Chromatography (GC) can also be employed, particularly for assessing the presence of volatile impurities. Due to the polarity and potential for thermal degradation of the piperidinone ring, derivatization might be necessary to improve volatility and thermal stability. GC is often coupled with a mass spectrometer (GC-MS) to provide structural information about separated components, aiding in the identification of impurities.

Thin-Layer Chromatography (TLC) is a simple and rapid technique used for monitoring the progress of a reaction and for preliminary purity checks. A suitable stationary phase (e.g., silica (B1680970) gel) and mobile phase would be selected to achieve good separation of this compound from starting materials and byproducts. The spots can be visualized under UV light or by using a staining agent.

Table 2: Illustrative HPLC Method for Purity Analysis of this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Note: This table represents a typical set of starting conditions for developing an HPLC method for this compound and is not based on published experimental data for this specific compound.

Computational and Theoretical Investigations of 2 Ethenylpiperidin 4 One

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), would be instrumental in understanding the intrinsic properties of 2-Ethenylpiperidin-4-one.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations could provide valuable information about the dynamic behavior of this compound in different environments, such as in aqueous solution or within a biological system like a protein binding site. MD simulations would allow for the exploration of its conformational flexibility over time and the study of its interactions with solvent molecules or biological macromolecules.

Structure-Reactivity Relationship Predictions

By calculating various molecular descriptors (e.g., atomic charges, bond orders, orbital energies), it would be possible to develop quantitative structure-activity relationship (QSAR) or structure-property relationship (QSPR) models. These models could then be used to predict the biological activity or physical properties of other related piperidinone derivatives, aiding in the design of new compounds with desired characteristics.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations are powerful tools for predicting spectroscopic properties. Theoretical calculations of NMR chemical shifts (¹H and ¹³C) and vibrational frequencies (IR and Raman) for the stable conformers of this compound would be invaluable for its experimental characterization. Comparison of the predicted spectra with experimental data would allow for the definitive assignment of its structure and conformation.

Applications of 2 Ethenylpiperidin 4 One in Synthetic Chemistry and Materials Science

Role as a Chiral Building Block in Complex Molecule Synthesis

The piperidone scaffold is a key structural motif in many biologically active compounds and natural products. nih.gov When synthesized in an enantiomerically pure form, 2-ethenylpiperidin-4-one can serve as a valuable chiral building block for the asymmetric synthesis of more complex molecules. The presence of a stereocenter at the 2-position allows for the introduction of chirality, which is crucial for the biological activity of many pharmaceutical drugs. nih.gov

The synthesis of chiral piperidine (B6355638) derivatives can be achieved through various methods, including the use of chiral auxiliaries, asymmetric catalysis, and resolution of racemic mixtures. mdpi.comresearchgate.net For instance, enzymatic resolutions and asymmetric hydrogenations are powerful tools for obtaining enantiomerically pure intermediates that can be converted to chiral piperidones. mdpi.comnih.gov The vinyl group in this compound offers a handle for further stereoselective transformations, such as asymmetric dihydroxylation or epoxidation, to introduce additional chiral centers with high diastereoselectivity.

Table 1: Examples of Chiral Piperidinol Alkaloids Synthesized from Chiral Piperidone Building Blocks

| Alkaloid | Precursor Type | Synthetic Utility |

| (+)-Prosafrinine | 2-Piperidone (B129406) derivative | Demonstrates the versatility of chiral piperidones in natural product synthesis. nih.gov |

| (-)-Iso-6-cassine | 2-Piperidone derivative | Highlights the role of these building blocks in accessing diverse stereoisomers. nih.gov |

| (-)-Prosophylline | 2-Piperidone derivative | Underscores the importance of chiral piperidones in the synthesis of bioactive alkaloids. nih.gov |

| (-)-Prosopinine | 2-Piperidone derivative | Illustrates the application of these synthons in constructing complex molecular architectures. nih.gov |

This table is based on syntheses from a related 2-piperidone building block, illustrating the potential of such scaffolds.

Precursor for Diverse Heterocyclic Scaffolds

The reactivity of the carbonyl group and the vinyl moiety in this compound makes it an excellent starting material for the synthesis of a wide array of heterocyclic scaffolds. The piperidone core can undergo various classical reactions, such as the Wittig reaction, Horner-Wadsworth-Emmons olefination, and reductive amination, to introduce diverse substituents at the 4-position.

Furthermore, the vinyl group can participate in a range of cycloaddition reactions, including Diels-Alder and [3+2] cycloadditions, to construct fused and spirocyclic ring systems. nih.gov These reactions, when performed intramolecularly, can lead to the rapid assembly of complex polycyclic frameworks. The double bond can also be functionalized through reactions like hydroboration-oxidation, halogenation, and Michael addition, providing access to a variety of substituted piperidine derivatives.

Table 2: Potential Heterocyclic Scaffolds from this compound

| Reaction Type | Reactant/Conditions | Resulting Scaffold |

| Diels-Alder Reaction | Diene | Fused bicyclic systems |

| 1,3-Dipolar Cycloaddition | Nitrone or Azide | Isoxazolidine or Triazoline-fused piperidines |

| Michael Addition | Nucleophile (e.g., amine, thiol) | 2-(2-Substituted ethyl)piperidin-4-ones |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound | Pyrrole-substituted piperidines |

Polymer Chemistry and Materials Applications

The presence of a polymerizable vinyl group opens up possibilities for the use of this compound in polymer chemistry and materials science.

This compound can be polymerized through various mechanisms, including free radical, cationic, and anionic polymerization, to yield functional polymers. researchgate.netyoutube.com The resulting polymers would feature piperidone moieties as pendant groups along the polymer backbone. These piperidone units can serve as sites for post-polymerization modification, allowing for the introduction of a wide range of functional groups. This approach enables the tuning of the polymer's physical and chemical properties, such as solubility, thermal stability, and reactivity.

The unique chemical structure of polymers derived from this compound could lead to applications in advanced materials. The polar nature of the piperidone ring may impart hydrophilicity and hydrogen bonding capabilities to the polymer, making it suitable for applications in hydrogels, membranes, and coatings. Furthermore, the piperidone units could act as ligands for metal ions, suggesting potential use in areas such as catalysis, sensing, and metal ion sequestration. Copolymers of this compound with other monomers could be designed to create materials with tailored properties for specific applications.

Development of Novel Synthetic Reagents and Catalysts

The piperidine scaffold is a common feature in many organocatalysts and ligands for transition metal catalysis. By modifying the nitrogen atom and the 4-position of the this compound ring, it is possible to design and synthesize novel chiral ligands and catalysts. For example, the nitrogen atom can be functionalized with various coordinating groups to create bidentate or tridentate ligands for asymmetric catalysis.

The vinyl group can also be utilized to immobilize these catalytic species onto solid supports, such as polymers or silica (B1680970) gel. This immobilization facilitates catalyst recovery and reuse, which is a key aspect of sustainable chemistry. The development of such recyclable catalysts based on the this compound framework could have a significant impact on the efficiency and environmental footprint of various chemical processes.

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Pathways

The development of efficient and stereoselective synthetic routes to 2-ethenylpiperidin-4-one and its derivatives is a fundamental prerequisite for its future investigation. While specific methods for this target are yet to be detailed, several established strategies for piperidin-4-one synthesis could be adapted and explored. chemrevlett.comchemrevlett.com

A primary area of investigation would be the modification of classical methods such as the Mannich condensation. chemrevlett.com This could involve the use of starting materials that already incorporate the ethenyl group or its precursor. Another promising avenue is the application of modern catalytic methods for the synthesis of substituted piperidines, which offer high levels of control over stereochemistry. nih.govthieme-connect.comacs.orgacs.org

Further research could focus on late-stage functionalization, where the ethenyl group is introduced onto a pre-formed piperidin-4-one ring. This approach would allow for the rapid generation of a diverse range of analogs for screening and optimization. Aza-Diels-Alder reactions and various cyclization strategies are also viable pathways that could be explored for the construction of the core heterocyclic ring. dtic.mil

Development of Advanced Catalytic Systems for Transformations

The vinyl group in this compound offers a versatile handle for a wide array of chemical transformations. Future research will likely focus on the development of advanced catalytic systems to selectively modify this functional group. Of particular interest is the catalytic hydrogenation of the vinyl group to an ethyl group, which could be achieved with high stereoselectivity using chiral catalysts. nih.gov

The development of catalysts for the asymmetric synthesis of piperidine (B6355638) derivatives is a burgeoning field. nih.govthieme-connect.comacs.orgacs.org Such catalysts could be employed in the synthesis of this compound to produce specific enantiomers, which is crucial for pharmaceutical applications. Additionally, catalytic methods could be developed for the functionalization of the piperidine ring itself, allowing for the introduction of other substituents to modulate the compound's properties.

Integration with Flow Chemistry and Automated Synthesis

To accelerate the synthesis and screening of this compound and its derivatives, the integration of flow chemistry and automated synthesis platforms presents a significant opportunity. researchgate.netresearchgate.netnih.govresearchgate.net Flow chemistry, with its precise control over reaction parameters and enhanced safety, is particularly well-suited for the multi-step synthesis of complex heterocyclic molecules. nih.gov

Computational Design and Optimization of Derivatives

Computational modeling and simulation will play a crucial role in the rational design and optimization of this compound derivatives for specific applications. johnshopkins.edunih.gov Molecular modeling techniques can be used to predict the binding of these compounds to biological targets, such as enzymes and receptors, and to understand the structural basis for their activity. johnshopkins.edu

By simulating the interaction of different derivatives with a target protein, researchers can identify key structural features that contribute to binding affinity and selectivity. This information can then be used to guide the synthesis of new compounds with improved properties. Computational methods can also be used to predict the pharmacokinetic and toxicological properties of these compounds, helping to prioritize the most promising candidates for further development.

Potential in Supramolecular Chemistry and Nanotechnology

The piperidone scaffold present in this compound provides opportunities for its use in supramolecular chemistry and nanotechnology. The nitrogen atom and the carbonyl group can participate in hydrogen bonding and other non-covalent interactions, enabling the self-assembly of these molecules into well-defined supramolecular structures. nih.govrsc.org

The vinyl group can also be used as a reactive site for polymerization or for grafting onto the surface of nanoparticles. acgpubs.orgmdpi.comacgpubs.orgresearchgate.net This could lead to the development of new materials with tailored properties for applications in drug delivery, diagnostics, and catalysis. For instance, piperidine-functionalized nanoparticles have been explored as catalysts and for drug delivery applications. researchgate.nettandfonline.comnih.govnih.gov The ability of piperidone derivatives to form supramolecular gels and other organized assemblies also opens up possibilities for their use in biomaterials and controlled-release systems.

Interactive Data Table: Potential Research Areas for this compound

| Research Area | Key Focus | Potential Methodologies | Desired Outcome |

| Synthetic Chemistry | Development of stereoselective synthetic routes | Asymmetric catalysis, Late-stage functionalization | Efficient and scalable synthesis of enantiomerically pure compounds |

| Catalysis | Selective transformations of the vinyl group | Homogeneous and heterogeneous catalysis | Access to a diverse range of functionalized derivatives |

| Process Chemistry | Integration with modern synthesis technologies | Flow chemistry, Automated synthesis | Rapid and efficient library synthesis for screening |

| Computational Chemistry | In silico design and property prediction | Molecular docking, Molecular dynamics simulations | Rational design of compounds with optimized properties |

| Materials Science | Exploration of self-assembly and polymerization | Supramolecular chemistry, Nanotechnology | Novel materials for drug delivery, catalysis, and diagnostics |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-Ethenylpiperidin-4-one to ensure high yield and purity?

- Methodological Answer : Synthesis optimization involves selecting appropriate reagents (e.g., NaBH₄ for reductions, alkyl halides for substitutions) and reaction conditions (temperature, solvent polarity, catalysts). Purification via column chromatography or recrystallization is critical. Characterization using NMR (¹H, ¹³C), IR spectroscopy, and HPLC ensures structural integrity and purity. For novel derivatives, provide full spectral data and compare with literature values for analogous piperidinone compounds .

Q. What spectroscopic methods are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the position of the ethenyl group and piperidinone ring conformation. Mass spectrometry (MS) validates molecular weight, while IR spectroscopy identifies functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹). X-ray crystallography can resolve stereochemical ambiguities. Document all data following journal guidelines to ensure reproducibility .

Q. How should researchers design stability studies for this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability testing by exposing the compound to heat (40–60°C), humidity (75% RH), and light. Monitor degradation via HPLC and track byproducts using LC-MS. Compare results with stability profiles of structurally similar piperidinones (e.g., 4-oxopiperidine derivatives). Include control samples and replicate experiments to ensure reliability .

Advanced Research Questions

Q. How should researchers design experiments to investigate the biological activity of this compound in modulating enzyme interactions?

- Methodological Answer : Use in vitro enzyme inhibition assays (e.g., fluorescence-based or colorimetric assays) with purified target enzymes (e.g., kinases or proteases). Include positive controls (known inhibitors) and negative controls (DMSO vehicle). Perform dose-response studies to calculate IC₅₀ values. Validate specificity using counter-screens against unrelated enzymes. Statistical analysis (e.g., ANOVA) should account for batch variability .

Q. What strategies can resolve contradictions in reactivity data for this compound under varying pH conditions?

- Methodological Answer : Replicate experiments under controlled pH buffers (e.g., phosphate or Tris buffers). Use real-time monitoring (e.g., UV-Vis spectroscopy) to track reaction kinetics. Cross-validate results with computational models (e.g., DFT calculations for transition states). Review literature on analogous compounds (e.g., ethyl piperidinyl acetates) to identify pH-sensitive functional groups .

Q. How can researchers address discrepancies in reported cytotoxicity profiles of this compound derivatives?

- Methodological Answer : Standardize cytotoxicity assays (e.g., MTT or resazurin assays) across cell lines (e.g., HEK293 vs. HeLa) and culture conditions. Include reference compounds (e.g., doxorubicin) for cross-lab calibration. Perform metabolomic profiling to differentiate compound-specific toxicity from off-target effects. Publish raw data and assay protocols to enable meta-analyses .

Data Presentation and Reproducibility

Q. What guidelines should be followed when reporting synthetic and analytical data for this compound in publications?

- Methodological Answer : Adhere to journal-specific requirements (e.g., Beilstein Journal guidelines):

- Include experimental details (solvents, temperatures, yields) in the main text.

- Provide spectral data (NMR shifts, MS peaks) in tables or supplementary materials.

- For novel compounds, report elemental analysis or high-resolution MS data.

- Reference analogous procedures from authoritative sources (e.g., ECHA reports) .

Q. How can researchers ensure ethical compliance when studying this compound in biological systems?

- Methodological Answer : For cell-based studies, obtain ethical approval if using primary human/animal cells. Follow institutional biosafety protocols (e.g., BSL-2 for cytotoxic compounds). Disclose conflicts of interest and funding sources. For in vivo studies, adhere to ARRIVE guidelines and include ethical statements in manuscripts .

Tables for Key Data

| Property | Method | Example Data for this compound |

|---|---|---|

| Molecular Weight | High-Resolution MS | 139.16 g/mol |

| Melting Point | Differential Scanning Calorimetry | 98–102°C |

| LogP (Partition Coefficient) | HPLC (C18 column) | 1.2 ± 0.1 |

| Enzyme Inhibition (IC₅₀) | Fluorescence Assay | 12.5 µM (Kinase X) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.